molecular formula C11H19ClN2O3 B3266850 (R)1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine CAS No. 438050-54-5

(R)1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine

Cat. No.: B3266850
CAS No.: 438050-54-5
M. Wt: 262.73 g/mol
InChI Key: BSLGONYLMNUSQK-MRVPVSSYSA-N
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Description

®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine is a complex organic compound that features a piperazine ring substituted with a chlorocarbonyl group, a methyl group, and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group for amines in organic synthesis. Common methods for adding the Boc group include reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to handle the multiple steps involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, deprotection of the Boc group yields the free amine.

Scientific Research Applications

®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-chlorocarbonyl-2-methylpiperazine: Lacks the Boc group, making it less bulky and potentially more reactive.

    4-tert-butoxycarbonylpiperazine: Lacks the chlorocarbonyl and methyl groups, which could affect its reactivity and applications.

Uniqueness

®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine is unique due to the combination of its substituents, which confer specific steric and electronic properties that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl (3R)-4-carbonochloridoyl-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLGONYLMNUSQK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144666
Record name 1,1-Dimethylethyl (3R)-4-(chlorocarbonyl)-3-methyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438050-54-5
Record name 1,1-Dimethylethyl (3R)-4-(chlorocarbonyl)-3-methyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438050-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-4-(chlorocarbonyl)-3-methyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine
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